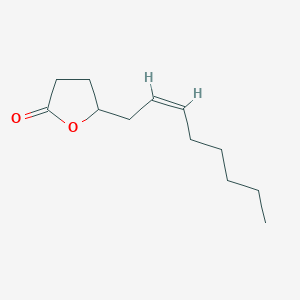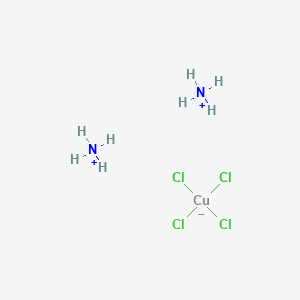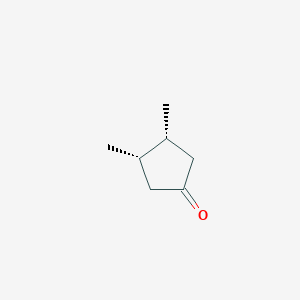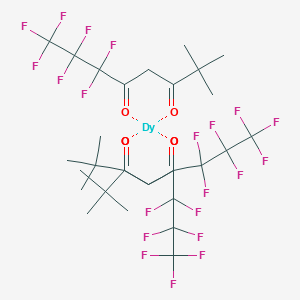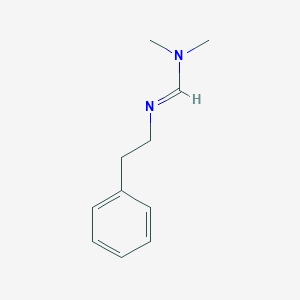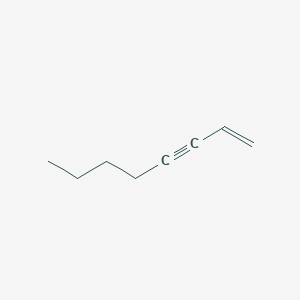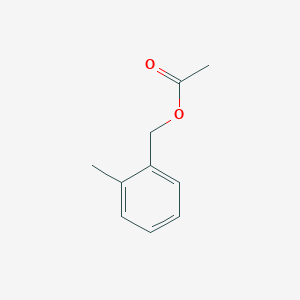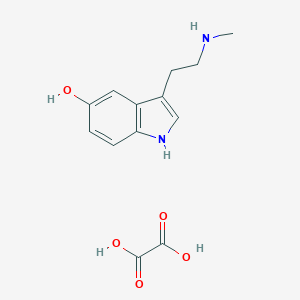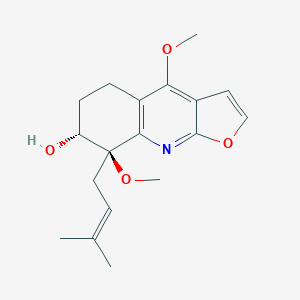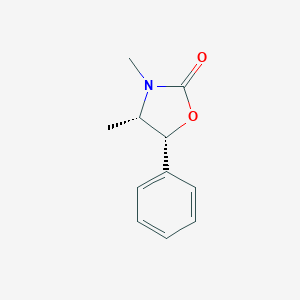
9,10-Dioxoanthracene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxoanthracene-1-diazonium chloride is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a diazonium salt that is highly reactive and can be easily synthesized in the laboratory.
Mécanisme D'action
The mechanism of action of 9,10-Dioxoanthracene-1-diazonium chloride is based on its diazonium functionality. This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Dioxoanthracene-1-diazonium chloride are largely dependent on the specific reaction that it undergoes. For example, when reacted with amines, it can form azo compounds that have potential applications in the development of anticancer agents. However, it is important to note that the toxicity of these compounds is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 9,10-Dioxoanthracene-1-diazonium chloride in laboratory experiments is its high reactivity. This allows for efficient and selective reactions with a variety of nucleophiles. Additionally, its simple synthesis method makes it readily available for use in most organic chemistry laboratories.
However, there are also limitations to using this compound. Due to its high reactivity, it can be difficult to control the reaction and avoid unwanted side products. Additionally, the toxicity of the resulting compounds is still being studied, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 9,10-Dioxoanthracene-1-diazonium chloride. One area of interest is the development of new azo compounds for use as anticancer agents. Additionally, there is potential for the use of this compound in the development of new materials, such as conductive polymers and dyes. Finally, further studies on the toxicity and environmental impact of this compound are needed to ensure safe handling and disposal practices.
Conclusion:
In conclusion, 9,10-Dioxoanthracene-1-diazonium chloride is a valuable tool in scientific research due to its high reactivity and unique properties. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and biochemical research. While there are limitations to its use, there are also numerous future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 9,10-Dioxoanthracene-1-diazonium chloride involves the reaction of 9,10-dioxoanthracene with sodium nitrite in hydrochloric acid. The resulting diazonium salt can be isolated by precipitation with sodium chloride. This method is relatively simple and can be performed in most organic chemistry laboratories.
Applications De Recherche Scientifique
9,10-Dioxoanthracene-1-diazonium chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it can be used to introduce functional groups onto aromatic compounds. Additionally, it is used in the preparation of azo dyes and as a coupling agent in the synthesis of polyanilines.
Propriétés
Numéro CAS |
16048-37-6 |
|---|---|
Nom du produit |
9,10-Dioxoanthracene-1-diazonium chloride |
Formule moléculaire |
C14H7ClN2O2 |
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1-diazonium;chloride |
InChI |
InChI=1S/C14H7N2O2.ClH/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;/h1-7H;1H/q+1;/p-1 |
Clé InChI |
QAJMZRMIUJJTBN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Autres numéros CAS |
16048-37-6 |
Synonymes |
9,10-dioxoanthracene-1-diazonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




